2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid
Description
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid (CAS 35841-42-0, molecular formula C₁₂H₁₉F₂NO₅) is a heterocyclic compound featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 3-position, and a difluoroacetic acid side chain. It is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of protease inhibitors, kinase inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSCTNFJZUKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactionsCommon reagents used in these steps include di-tert-butyl dicarbonate for Boc protection, methanol for methoxylation, and difluoroacetic acid or its derivatives for the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoroacetic acid moiety can be reduced to form difluoroethanol derivatives.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the difluoroacetic acid moiety can yield difluoroethanol derivatives .
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. The difluoroacetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidine and Piperidine Families
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid
- CAS : 1373503-54-8
- Molecular Formula: C₁₂H₁₉F₂NO₄
- Key Differences :
- Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), reducing ring strain and altering conformational flexibility.
- Difluoro substitution at the 3,3-positions of the piperidine instead of the 3-methoxy group on pyrrolidine.
- Lacks the difluoroacetic acid moiety, instead having a single acetic acid group.
- Applications : Used in the synthesis of antiviral agents and as a precursor for fluorinated bioactive molecules .
2-{1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic Acid
- CAS : 1785298-56-7
- Molecular Formula: C₁₂H₁₉F₂NO₅
- Shares the difluoroacetic acid side chain but has a piperidine backbone.
- Properties : Higher polarity (logP ~1.24) compared to the methoxy analogue due to the hydroxyl group .
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic Acid
- CAS: Not explicitly listed
- Molecular Formula: C₁₁H₁₇FNO₄
- Key Differences :
- Features a single fluorine atom on the acetic acid group instead of two.
- Lacks the 3-methoxy substituent on the pyrrolidine ring.
- Applications: Intermediate for mono-fluorinated compounds with reduced metabolic stability compared to difluoro derivatives .
Functional Group Variations
Methoxy vs. Hydroxy Substituents
- Methoxy Group (Target Compound): Increases lipophilicity (logP ~1.35) compared to hydroxyl analogues.
- Hydroxy Group (Piperidine Analogue) :
Fluorination Patterns
- Difluoroacetic Acid (Target Compound): Enhances electronegativity and metabolic stability due to strong C-F bonds. Lowers pKa (~1.24), increasing acidity compared to non-fluorinated analogues .
- Mono-Fluoro Analogues: Less electron-withdrawing effect, leading to higher reactivity in nucleophilic substitutions .
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid, often referred to by its chemical structure or CAS number (2193065-36-8), is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₂H₁₉F₂NO₅
- Molecular Weight : 295.28 g/mol
- CAS Number : 2193065-36-8
Biological Activity Overview
The compound exhibits a range of biological activities that can influence various physiological processes. Its structure includes a pyrrolidine ring and difluoroacetic acid moiety, which are known to interact with biological targets.
- Enzyme Inhibition : The difluoroacetic acid component may inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism.
- Receptor Interaction : The pyrrolidine structure can modulate receptor activity, particularly in the central nervous system, influencing neurotransmitter dynamics.
Research Findings
Recent studies have highlighted several key areas of biological activity for this compound:
Antimicrobial Activity
Research indicates that derivatives of difluoroacetic acids have shown significant antimicrobial properties. For instance:
- Study Reference : Umesha et al. (2009) reported that compounds with similar structures exhibited good antimicrobial activity against various pathogens through mechanisms involving membrane disruption and inhibition of cell wall synthesis .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using assays such as DPPH radical scavenging:
- Findings : Compounds with similar functional groups demonstrated effective scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents:
- Case Study : An investigation into related pyrrolidine derivatives indicated potential protective effects against neurodegenerative conditions by modulating GABAergic activity .
Data Table of Biological Activities
| Biological Activity | Effectiveness Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | Umesha et al. (2009) |
| Antioxidant | High | Umesha et al. (2009) |
| Neuroprotective | Potential | Krogsgaard-Larsen et al. (2015) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
